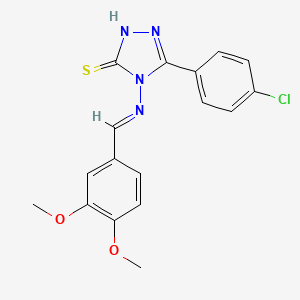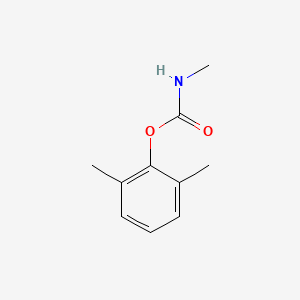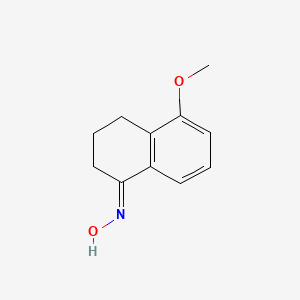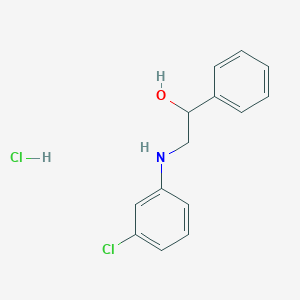![molecular formula C16H13ClN4OS B11995917 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its chemical formula C15H12ClN5O2S, is a heterocyclic compound. Let’s break down its structure:
- The core of the molecule consists of a 1,2,4-triazole ring, which contains three nitrogen atoms and one sulfur atom.
- The 4-chlorophenyl group is attached to one of the triazole nitrogen atoms.
- The (E)-(4-methoxyphenyl)methylidene group is connected to another nitrogen atom.
- The hydrosulfide moiety (HS-) is linked to the sulfur atom.
Preparation Methods
Synthetic Routes:
Hantzsch Reaction:
Hydrogen Sulfide Addition:
Industrial Production:
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Chemical Reactions Analysis
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group (methylidene) can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Metal Complex Formation: The sulfur atom can coordinate with transition metals.
Common reagents include thionyl chloride, hydrogen peroxide, and reducing agents like sodium borohydride.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antifungal, or antitumor agent.
Biochemistry: It may interact with enzymes or receptors due to its unique structure.
Materials Science: Its sulfur-containing group makes it interesting for materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of investigation. its hydrosulfide group suggests possible redox activity, influencing cellular processes.
Comparison with Similar Compounds
While there are related triazoles, the combination of chlorophenyl, methoxyphenyl, and hydrosulfide groups in this compound sets it apart. Similar compounds include other 1,2,4-triazoles with different substituents.
: PubChem Compound Summary for 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide. Link : Kaur, M., & Singh, S. (2017). Triazoles: A valuable insight into the recent advances and biological activities. European Journal of Medicinal Chemistry, 142, 527–561. [DOI: 10.1016/j.ejmech.2017.10.051](https://doi.org/10.1016/j.ejmech.2017
Properties
Molecular Formula |
C16H13ClN4OS |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
YYMRKUPBZVGCSY-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)



![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
